molecular formula C14H20N2O5S B2386871 N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-40-6

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2386871
CAS No.: 899980-40-6
M. Wt: 328.38
InChI Key: ZUQIAVIJGWCSRK-UHFFFAOYSA-N
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Description

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core substituted with a tert-butyl sulfamoyl ethyl group.

Properties

IUPAC Name

N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)16-22(18,19)7-6-15-13(17)10-4-5-11-12(8-10)21-9-20-11/h4-5,8,16H,6-7,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQIAVIJGWCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylsulfamoyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used in various scientific research applications, including:

    Pharmaceuticals: It is studied for its potential therapeutic properties and as a building block for drug development.

    Materials Science: The compound is used in the synthesis of novel materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzodioxole carboxamide scaffold is a common structural motif in medicinal and flavor chemistry. Below is a detailed comparison with key analogs:

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

  • Structure : The benzodioxole carboxamide is substituted with a heptan-4-yl group.
  • Applications : Used as an umami flavor enhancer (FEMA GRAS status).

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)

  • Structure : Substituted with a 3,4-dimethoxyphenyl group.
  • Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2) with 75% yield; melting point 175–177°C.
  • Characterization : Confirmed by ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) and IR (C=O stretch at 1675 cm⁻¹) .

N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (57)

  • Structure : Features a 2-chloro-4-nitrophenyl substituent.
  • Physical Data : Melting point 227°C; elemental analysis: C 52.44%, H 2.83%, N 8.74%.
  • Stability: Higher melting point and lower solubility compared to non-chlorinated analogs, suggesting enhanced crystallinity .

N-{2-[(3-Ethoxypropyl)sulfamoyl]ethyl}-1,3-benzodioxole-5-carboxamide

  • Structure : Ethoxypropyl sulfamoyl group replaces the tert-butyl group.
  • Properties : Molecular weight 358.41 g/mol; ChemSpider ID 5745481.

Structural and Functional Analysis

Substituent Effects on Metabolism

  • Tert-butyl vs. Ethoxypropyl Sulfamoyl : The tert-butyl group may enhance metabolic stability due to steric hindrance, whereas the ethoxypropyl group could increase hydrophilicity and susceptibility to oxidative metabolism .
  • Heptan-4-yl vs. Aryl Substituents : Aliphatic chains (e.g., heptan-4-yl) favor rapid oxidative metabolism, while aryl groups (e.g., 3,4-dimethoxyphenyl) may slow degradation due to π-stacking interactions .

Biological Activity

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H20N2O4S
  • Molecular Weight : 320.40 g/mol

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties :
    • Cytotoxicity : Studies have demonstrated that derivatives of benzo[d][1,3]dioxole compounds possess potent cytotoxic effects against various cancer cell lines. For instance, some derivatives exhibited IC50 values below 10 nM against murine and human leukemia cells .
    • In Vivo Efficacy : In studies involving murine models, certain derivatives were shown to be curative against subcutaneous tumors at doses as low as 3.9 mg/kg .
  • Antimicrobial Activity :
    • Preliminary findings suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound is limited.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the structure-activity relationship of related compounds, indicating potential for targeting ionotropic glutamate receptors .
Cytotoxicity AssayDemonstrated significant cytotoxic effects against P388 leukemia and Lewis lung carcinoma with IC50 values < 10 nM .
In Vivo Tumor ModelFound that specific derivatives were effective against colon tumors in mice, suggesting therapeutic potential .

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